molecular formula C20H19F2N3O4S B2390528 3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021111-21-6

3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

货号: B2390528
CAS 编号: 1021111-21-6
分子量: 435.45
InChI 键: AZBKSQFGRJXKFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core scaffold, a structure of significant interest in medicinal chemistry and pharmacological research. Derivatives of this scaffold have been identified as a novel chemotype of delta opioid receptor (DOR) agonists through high-throughput screening assays . This suggests its potential application in neuroscience research, particularly for the study of neurological and psychiatric disorders such as chronic pain and migraine . Unlike some conventional DOR agonists, compounds within this structural class have demonstrated a slightly biased signaling profile towards G-protein pathways with low β-arrestin recruitment efficacy, a characteristic that may be associated with a reduced propensity for adverse effects like seizures and rapid tachyphylaxis in pre-clinical models . This unique mechanism of action makes it a valuable tool for researchers seeking to explore biased agonism and develop safer therapeutic candidates. Furthermore, related triazaspiro[4.5]decane compounds are also being investigated in other therapeutic areas, such as for the inhibition of the mitochondrial permeability transition pore (mPTP), a target for mitigating ischemia-reperfusion injury . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(3-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S/c21-15-6-4-14(5-7-15)13-25-18(26)20(23-19(25)27)8-10-24(11-9-20)30(28,29)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBKSQFGRJXKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学研究应用

3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical properties make it useful in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and spirocyclic structure allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Structural Modifications and Pharmacological Profiles

The table below compares the target compound with structurally similar derivatives, focusing on substituents, molecular weights, and reported activities:

Compound Name R3 Substituent R8 Substituent Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound 4-Fluorobenzyl 3-Fluorophenylsulfonyl Not reported Hypothesized PHD2 inhibition -
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 4-Fluorobenzyl 2H-1,3-Benzodioxole-5-carbonyl Not reported Unspecified (structural analogue)
8-(2-Phenylethyl)-3-(phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Phenylmethyl 2-Phenylethyl 363.45 Not reported
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione None 3-Chloro-5-(trifluoromethyl)pyridinyl 356.71 Not reported (halogenated pyridine substituent)
WASp-targeting SMC #13 4-Methoxybenzyl 2,3-Dihydro-1H-inden-2-yl Not reported WASp degradation; anticancer
Compound 11 (PHD2 inhibitor series) Methyl Phenyl Not reported PHD2 inhibition (IC50: 0.5 µM)

Key Observations

Substituent Effects on Activity :

  • The fluorophenylsulfonyl group in the target compound may enhance selectivity for sulfonamide-binding enzymes compared to carbonyl or pyridinyl substituents (e.g., ) .
  • In the PHD2 inhibitor series (), the methyl group at R3 and phenyl group at R8 in Compound 11 showed potent inhibition (IC50: 0.5 µM). Replacing the methyl group with hydroxyl abolished activity, emphasizing the importance of hydrophobic R3 substituents .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogues in , involving microwave-assisted coupling and Pd-catalyzed reactions .
  • Derivatives with sulfonyl groups (e.g., the target) may require sulfonylation steps, as seen in for RS102221 (a serotonin receptor antagonist) .

Fluorination Trends :

  • Fluorinated aromatic rings (e.g., 4-fluorobenzyl in the target) are common in CNS-targeting drugs due to improved blood-brain barrier penetration and metabolic stability (e.g., ’s SCH23390, a dopamine antagonist) .

生物活性

3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021111-21-6) is a novel compound belonging to the class of spiro compounds. Its unique structural features and the presence of fluorinated aromatic groups make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular FormulaC20_{20}H19_{19}F2_{2}N3_{3}O4_{4}S
Molecular Weight435.4 g/mol
StructureChemical Structure

The biological activity of 3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is thought to involve multiple mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with various receptors, including dopamine receptors and calcium channels, suggesting potential neuroleptic and antipsychotic properties .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses. This has been observed in studies involving related triazaspiro compounds .
  • Cellular Effects : Preliminary studies indicate that this compound may exert cytotoxic effects on cancer cell lines, particularly glioma cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Anticancer Activity

Research indicates that derivatives of triazaspiro compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : 3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has shown moderate to high inhibition rates against various cancer cell lines, including glioblastoma and breast cancer cells .
  • Mechanistic Insights : The compound is believed to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • In Vitro Studies : Tests have demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent .
  • Mode of Action : The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies

  • Study on Glioma Cells :
    • Objective : Evaluate the cytotoxic effects of the compound on glioma cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
    • : The compound shows promise as a therapeutic agent for glioblastoma treatment.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against tested strains.
    • : Indicates potential for development into a novel antimicrobial agent.

常见问题

Q. Q1. What are the critical steps and optimized conditions for synthesizing 3-(4-fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Spirocyclic Formation : Cyclization of precursors (e.g., piperidine derivatives) under basic conditions (K₂CO₃/NaH) in aprotic solvents (DMF or THF) at 60–80°C to form the triazaspiro[4.5]decane framework .

Sulfonylation : Reaction of the spirocyclic amine with 3-fluorophenylsulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts .

Fluorobenzyl Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C for hydrogenation .
Optimization : Reaction yields (40–65%) depend on precise temperature control, solvent purity, and stoichiometric ratios (1:1.2 for sulfonylation). Impurities are removed via column chromatography (silica gel, eluent: DCM/MeOH 9:1) .

Q. Q2. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Methodological Answer: Structural validation employs:

X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.47 Å) and dihedral angles (e.g., 94.46° β-angle in monoclinic systems) to confirm spirocyclic geometry .

NMR Spectroscopy :

  • ¹H NMR : Distinct signals for fluorobenzyl protons (δ 7.2–7.4 ppm, aromatic) and sulfonyl group (δ 3.1–3.3 ppm, methylene).
  • ¹³C NMR : Spiro carbon resonance at δ 65–70 ppm .

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 490.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. Q3. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?

Methodological Answer: Contradictions arise in reported IC₅₀ values for hypoxia-inducible factor (HIF) inhibition:

  • Study A : IC₅₀ = 12 nM (PHD2 inhibition) .
  • Study B : IC₅₀ = 85 nM (broad-spectrum PHD1-3 inhibition) .
    Resolution Strategies :

Assay Standardization : Use identical cell lines (e.g., HEK293T) and hypoxia conditions (1% O₂).

Off-Target Profiling : Evaluate hERG channel binding (patch-clamp assays) to rule out nonspecific effects .

Structural Analog Comparison : Compare with spirohydantoin derivatives (e.g., 8-ethyl variants) to isolate substituent effects .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for kinase targets?

Methodological Answer: SAR Design Framework :

Core Modifications :

  • Replace the 4-fluorobenzyl group with 3,5-difluorobenzyl to test steric effects on target binding .
  • Introduce acidic groups (e.g., carboxylic acid) at C3 to mitigate hERG liability .

Sulfonyl Group Optimization :

  • Screen substituents (e.g., 4-methoxy vs. 3-fluoro) using molecular docking (AutoDock Vina) against PHD2 (PDB: 3HQR) .

Q. Q5. What analytical methods are critical for resolving impurities formed during synthesis?

Methodological Answer: Common impurities include:

  • Byproduct A : Unreacted sulfonyl chloride (detected via HPLC at λ = 254 nm, retention time = 3.2 min).
  • Byproduct B : Spirocyclic dimer (MW = 980.24 g/mol, identified via LC-MS).
    Resolution Workflow :

HPLC-PDA : Uses C18 columns (Chromolith®) with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities .

Preparative TLC : Isolate dimer impurity (Rf = 0.35, silica gel GF254, eluent: EtOAc/hexane 1:1) for NMR characterization .

Dynamic Light Scattering (DLS) : Monitors aggregation in formulations (e.g., particle size >500 nm indicates instability) .

Q. Q6. How does conformational flexibility of the spirocyclic core influence target binding and metabolic stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Reveal two dominant conformers:
    • Closed Conformer : Sulfonyl group axial; enhances PHD2 binding (ΔG = -9.8 kcal/mol) .
    • Open Conformer : Sulfonyl group equatorial; increases CYP3A4 metabolism (CLint = 45 μL/min/mg) .
  • Metabolic Stability : Introduction of electron-withdrawing groups (e.g., -CF₃) at C8 reduces oxidative degradation (t₁/₂ increased from 1.8 to 4.7 h in human liver microsomes) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。